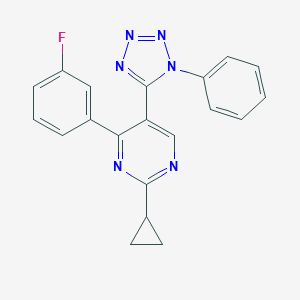![molecular formula C10H13N3OS B214923 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B214923.png)
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMTPAE and is known for its ability to interact with various biological targets, including enzymes and receptors. In
作用機序
The mechanism of action of DMTPAE is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. DMTPAE has been shown to inhibit the activity of certain enzymes, such as phosphodiesterase, which is involved in the regulation of intracellular signaling pathways. DMTPAE has also been shown to interact with certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
DMTPAE has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. DMTPAE has also been shown to reduce inflammation and to modulate the immune system. Additionally, DMTPAE has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of DMTPAE is its ability to interact with various biological targets, making it a promising candidate for drug development. Additionally, DMTPAE has been shown to have low toxicity, making it a safer alternative to other compounds. However, one limitation of DMTPAE is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of DMTPAE. One potential direction is the development of DMTPAE-based drugs for the treatment of cancer, Alzheimer's disease, and inflammation. Another direction is the investigation of DMTPAE's mechanism of action and its interactions with various biological targets. Additionally, future studies could explore the potential use of DMTPAE in combination with other compounds for enhanced therapeutic effects.
合成法
The synthesis of DMTPAE involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4-amine with ethylene oxide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as ethanol or methanol. The reaction yields DMTPAE as a white to light yellow solid with a melting point of 125-128°C.
科学的研究の応用
DMTPAE has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to interact with various biological targets, including enzymes and receptors, making it a promising candidate for drug development. DMTPAE has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and inflammation. It has also been investigated for its ability to modulate the immune system and for its antiviral properties.
特性
製品名 |
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol |
|---|---|
分子式 |
C10H13N3OS |
分子量 |
223.3 g/mol |
IUPAC名 |
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C10H13N3OS/c1-6-7(2)15-10-8(6)9(11-3-4-14)12-5-13-10/h5,14H,3-4H2,1-2H3,(H,11,12,13) |
InChIキー |
FROBNNGHZPWAHF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=NC=NC(=C12)NCCO)C |
正規SMILES |
CC1=C(SC2=NC=NC(=C12)NCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine](/img/structure/B214843.png)
![2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)pyrimidine](/img/structure/B214844.png)
![4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B214845.png)
![4-[2-(3,5-Dichlorophenyl)-4-pyrimidinyl]phenyl methyl ether](/img/structure/B214848.png)
![5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole](/img/structure/B214850.png)
![5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214851.png)


![2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B214855.png)
![4-(3-chlorophenyl)-2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B214856.png)
![2-cyclopropyl-4-(2-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B214857.png)

![2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214860.png)